H-Arg-Gly-Arg-Thr-Ser-Ser-Lys-Glu-Leu-Ala-OH.TFA
Description
H-Arg-Gly-Arg-Thr-Ser-Ser-Lys-Glu-Leu-Ala-OH.TFA is a synthetic peptide modified with trifluoroacetic acid (TFA) as a counterion to enhance solubility and stability. Its sequence includes a repeated Arg-Gly-Arg motif in the N-terminal region, followed by Thr-Ser-Ser and a C-terminal Lys-Glu-Leu-Ala segment.
Properties
IUPAC Name |
(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H81N17O16.C2HF3O2/c1-21(2)17-28(38(72)54-22(3)42(76)77)58-36(70)27(12-13-32(66)67)57-35(69)26(10-5-6-14-45)56-39(73)29(19-62)59-40(74)30(20-63)60-41(75)33(23(4)64)61-37(71)25(11-8-16-52-44(49)50)55-31(65)18-53-34(68)24(46)9-7-15-51-43(47)48;3-2(4,5)1(6)7/h21-30,33,62-64H,5-20,45-46H2,1-4H3,(H,53,68)(H,54,72)(H,55,65)(H,56,73)(H,57,69)(H,58,70)(H,59,74)(H,60,75)(H,61,71)(H,66,67)(H,76,77)(H4,47,48,51)(H4,49,50,52);(H,6,7)/t22-,23+,24-,25-,26-,27-,28-,29-,30-,33-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNMDEZWJUONMA-RQOICTHYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H82F3N17O18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1218.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-Gly-Arg-Thr-Ser-Ser-Lys-Glu-Leu-Ala-OH.TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, alanine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to couple.
Coupling: The next amino acid, leucine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and reducing human error. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
H-Arg-Gly-Arg-Thr-Ser-Ser-Lys-Glu-Leu-Ala-OH.TFA: can undergo various chemical reactions, including:
Oxidation: The serine and threonine residues can be oxidized to form sulfoxides or sulfone derivatives.
Reduction: The peptide can be reduced to break disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Amino acid derivatives with appropriate protecting groups and coupling reagents such as HATU or DIC.
Major Products Formed
Oxidation: Sulfoxides or sulfones of serine and threonine residues.
Reduction: Reduced peptide with broken disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
H-Arg-Gly-Arg-Thr-Ser-Ser-Lys-Glu-Leu-Ala-OH.TFA: has several scientific research applications:
Biochemistry: Used as a model peptide to study protein-protein interactions and enzyme-substrate specificity.
Pharmacology: Investigated for its potential as a therapeutic agent in drug development, particularly in targeting specific receptors or enzymes.
Materials Science: Utilized in the design of peptide-based materials with unique properties, such as hydrogels or nanomaterials.
Mechanism of Action
The mechanism of action of H-Arg-Gly-Arg-Thr-Ser-Ser-Lys-Glu-Leu-Ala-OH.TFA depends on its specific application. In pharmacology, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The peptide’s sequence and structure allow it to bind selectively to these targets, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The peptide’s functional and structural characteristics are contextualized below through comparisons with related compounds.
Structural Motifs and Kinase Interactions
- Leu-Arg-Arg-Ala-Ser-Leu-Gly (Kemp et al., 1980) :
This peptide shares the Arg-Arg-Ala motif with the target compound. Studies show it is phosphorylated by cAMP-dependent protein kinase (PKA) with a K_m of 2.5 μM and V_max of 30 pmol/min/mg. Substitutions (e.g., trifluoroacetyl) minimally affected phosphorylation kinetics, suggesting structural tolerance for modifications at the N-terminus .- Comparison : The target peptide’s Arg-Gly-Arg motif may similarly serve as a kinase substrate, though its Gly residue could alter backbone flexibility and kinase recognition compared to Kemp’s Leu-Arg-Arg sequence.
Thrombin Receptor Agonists
- Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe (SFLL, Troyer et al., 1992): SFLL mimics thrombin’s receptor-activating effects in mesangial cells, stimulating phospholipid metabolism and calcium signaling. The Leu-Leu-Arg motif is critical for receptor binding . However, its arginine-rich region may interact with other G-protein-coupled receptors (GPCRs) or proteases.
RGD-Related Peptides
- H-Arg-Gly-Glu-Ser-OH.TFA (RGES.TFA): This peptide inhibits fibrinogen binding to activated platelets via an RGD-like mechanism. The Arg-Gly sequence is conserved, but Glu replaces Arg in the third position, reducing integrin specificity compared to RGDS . Comparison: The target peptide’s Arg-Gly-Arg motif may enhance charge-based interactions (e.g., with heparin-binding domains) but lacks the Asp/Glu required for classic RGD integrin binding.
Arginine-Rich Sequences in Signaling
- Arginine repeats are common in nuclear localization signals (NLS) or RNA-binding proteins . Comparison: The target peptide’s Arg-Gly-Arg sequence may prioritize kinase recognition over NLS functions, with Gly introducing conformational variability.
Data Table: Key Biochemical Parameters
Research Findings and Implications
- Kinase Specificity : The target peptide’s Arg-Gly-Arg motif may confer distinct kinase selectivity compared to Arg-Arg-Ala (). Glycine’s flexibility could reduce steric hindrance, favoring interactions with kinases like PKC or Akt.
- Receptor Binding : Unlike SFLL (), the target lacks hydrophobic residues for thrombin receptor binding but may target arginine-sensitive receptors (e.g., PARs or heparan sulfate proteoglycans).
- Therapeutic Potential: The TFA modification (common in ) enhances solubility, making it suitable for in vitro assays. However, its in vivo stability requires further study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
